molecular formula C2H3NO2 B1243867 2-Oxoacetamide CAS No. 60939-21-1

2-Oxoacetamide

Cat. No. B1243867
CAS RN: 60939-21-1
M. Wt: 73.05 g/mol
InChI Key: AMANDCZTVNQSNB-UHFFFAOYSA-N
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Description

2-Oxoacetamide, also known as glyoxamide, is an organic compound with the chemical formula C2H3NO2 . It is a colorless solid that is soluble in water and some organic solvents . It is primarily used as a reagent in chemical synthesis, for example, in the synthesis of other compounds or as a precursor to catalysts . It can also be used in various fields such as dyes, pharmaceuticals, and pesticides .


Synthesis Analysis

2-Oxoacetamide can be synthesized by reacting hydroxylamine and acetaldehyde under alkaline conditions . In addition, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines .


Chemical Reactions Analysis

2-Oxoacetamide is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has unique chemical properties that make it an important target for scientific research.


Physical And Chemical Properties Analysis

2-Oxoacetamide is a colorless solid that is soluble in water and some organic solvents . It has a molecular weight of 73.05072 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Crystal Structure and Polymorphism

The solid-state behavior of (2-furyl)oxoacetamide has been extensively studied. It exhibits polymorphism, presenting a challenge for computational efforts in crystal structure prediction. Its different polymorphic forms have been structurally characterized by various techniques, including single-crystal X-ray diffraction (Barsky & Bernstein, 2008).

2. Neuropharmacology

2-Oxoacetamide derivatives like oxiracetam have been investigated for their potential in improving learning and memory in both normal and impaired animals. Studies have explored their effectiveness in various models of cerebral impairment, including aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986).

3. Photochemical Properties

Research into the crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide has been aimed at understanding their lack of photochemical reactivity, such as Yang photocyclization, in crystal forms. This research provides insights into the structural reasons behind chemical inertia in these compounds (Bąkowicz & Turowska-Tyrk, 2009).

4. Potential for Pancreatic Lipase Inhibition

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues were synthesized and evaluated for their pancreatic lipase inhibitory activity. This research highlights the potential of these compounds as new classes of pancreatic lipase inhibitors, which could have implications for the treatment of diseases related to pancreatic lipase activity (Sridhar et al., 2017).

5. Synthesis and Biological Evaluation

Indol-3-yl-oxoacetamides, a series of compounds derived from 2-oxoacetamide, have been synthesized and evaluated for their biological properties. Preliminary studies showed that these compounds could act as potent and selective ligands for cannabinoid receptor type 2 (Moldovan et al., 2017).

6. Effects on Bone and Cartilage

The effects of 2-oxoglutaric acid (a precursor of 2-oxoacetamide) on cartilage and bone in fundectomy-induced osteopenic bone were investigated. This study revealed that supplementation could prevent negative effects on cancellous bone and cartilage, indicating potential therapeutic applications (Tomaszewska et al., 2015).

7. Monoethynylation Using Calcium Carbide

Research on the selective monoethynylation of 2-oxoacetamides using calcium carbide as a solid alkyne source has been conducted. This study highlights a novel method for synthesizing multifunctional compounds, emphasizing the importance of 2-oxoacetamides in organic synthesis (Wang et al., 2022).

Future Directions

There are numerous future directions for 2-Oxoacetamide research, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines .

properties

IUPAC Name

2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANDCZTVNQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470901
Record name 2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoacetamide

CAS RN

60939-21-1
Record name Acetamide, 2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60939-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AlH3 was prepared by addition of c.H2SO4 (1.59 g) dropwise to a cooled (ice-bath) suspension of LiAlH4 (1.226 g) in dry THF (82 mL) over 20 min. The mixture was them left to stand under dry N2 for 1 hr to allow the solids to settle. A solution of the glyoxamide (0.59 g, 1.926 mmol) in THF (110 mL) was prepared, and in a N2 atmosphere, the AlH3 solution (55 mL) was added over 5 min. The mixture was stirred for 16 hr and then H2O was added dropwise to quench excess reagent, and the THF was evaporated in vacuo. The residue was partitioned between 1M HCl/CH2Cl12 and after re-extraction of the aqueous layer (2×; CH2Cl2), the combined organic layers were washed with 1M HCl and then saturated aqueous NaCl, dried (MgSO4) and evaporated to a solid. Chromatography (silica gel; CH2Cl2 /EtOH containing 2% concentrated aqueous NH3 ; 0-12%), gave the free base: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane, as a gum, 0.246 g (46%). This was treated with oxalic acid (0.07 g) in MeOH (2 mL) and Et2O added until crystallisation commenced. The product: 1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane oxalate, was obtained as white granular crystals, 0.191 g (27%), m.p.158°-9° C.
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110 mL
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1.59 g
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1.226 g
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82 mL
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55 mL
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1-(N,N-dimethylamino)-2-(5-benzylindol-3-yl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
483
Citations
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section C …, 2012 - scripts.iucr.org
… The title compounds, 2-(1H-indol-3-yl)-2-oxoacetamide, (I), and 2-(1H-indol-3-yl)- N,N-dimethyl-2-oxoacetamide, (II), are synthetic intermediates in the preparation of tryptamine and N,N…
Number of citations: 7 scripts.iucr.org
PS Silaichev, NV Kudrevatykh, ZG Aliev… - Russian Journal of …, 2010 - Springer
… Crystalline and Molecular Structure of 2-(3-Benzoyl1-benzyl-5-phenyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)2-oxoacetamide … Structure of the molecule of 2-(3-benzoyl-1-benzyl-5-phenyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)-2-oxoacetamide …
Number of citations: 8 link.springer.com
B Kim, JY Park, DY Cho, HM Ko, SH Yoon, DK Choi - Neuropharmacology, 2020 - Elsevier
Parkinson's disease (PD) is characterized by the selective loss of nigrostriatal dopamine neurons associated with microglial activation. Inhibition of the inflammatory response elicited by …
Number of citations: 5 www.sciencedirect.com
SNC Sridhar, G Ginson, POV Reddy, MP Tantak… - Bioorganic & Medicinal …, 2017 - Elsevier
… A series of twenty four 2-(carbazol-3-yl)-2-oxoacetamide analogues were synthesized, … The present study led to the identification of 2-(carbazol-3-yl)-2-oxoacetamide analogues 7a…
Number of citations: 38 www.sciencedirect.com
HY Hu, XD Yu, F Wang, CR Lin, JZ Zeng, YK Qiu… - Molecules, 2016 - mdpi.com
In this study, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized, and evaluated for their cytotoxicity in human cell lines …
Number of citations: 7 www.mdpi.com
I Yavari, H Djahaniani - Tetrahedron letters, 2006 - Elsevier
… Treatment of 2,6-dimethylphenyl isocyanide with 2-hydroxy-5-nitrobenzaldehyde affords only the 2-oxoacetamide derivative. …
Number of citations: 23 www.sciencedirect.com
M Ghazzali, A El-Faham, A Abdel-Megeed… - Journal of Molecular …, 2012 - Elsevier
A facile solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide six derivatives has been achieved by …
Number of citations: 20 www.sciencedirect.com
DL Tian, G Luo, H Chen, XW Tang… - … Section E: Structure …, 2011 - scripts.iucr.org
In title compound, C16H17FN2O2, the cyclohexane ring adopts a chair conformation.. The crystal packing is stabilized by weak π–π stacking interactions [centroid–centroid distance = …
Number of citations: 4 scripts.iucr.org
J Bąkowicz, I Turowska-Tyrk - Acta Crystallographica Section C …, 2009 - scripts.iucr.org
The crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide, C16H15NO2, (I), and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide, C14H13NO2, (II), were determined in an …
Number of citations: 2 scripts.iucr.org
SS More, A Raghunadh, R Shankar… - Helvetica Chimica …, 2014 - Wiley Online Library
The first total synthesis of the α‐oxo amide‐based natural product, N‐(3‐guanidinopropyl)‐2‐(4‐hydroxyphenyl)‐2‐oxoacetamide (3), isolated from aqueous extracts of hydroid …
Number of citations: 5 onlinelibrary.wiley.com

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